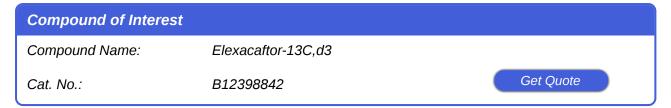


Elexacaftor-13C,d3: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies for **Elexacaftor-13C,d3**, an isotopically labeled form of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, Elexacaftor. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and analysis.

Core Compound Properties

Elexacaftor-13C,d3 is a stable isotope-labeled version of Elexacaftor, incorporating one Carbon-13 atom and three deuterium atoms. This labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly liquid chromatography-mass spectrometry (LC-MS), enabling precise measurement of Elexacaftor concentrations in biological matrices.

Chemical and Physical Data



Property	Value	Source
Molecular Formula	C ₂₅ ¹³ CH ₃₁ D ₃ F ₃ N ₇ O ₄ S	[1][2]
Molecular Weight	601.67 g/mol	[1][2]
IUPAC Name	N-[3-methyl-1- (trideuterio(1 ¹³ C)methyl)pyrazo l-4-yl]sulfonyl-6-[3-(3,3,3- trifluoro-2,2- dimethylpropoxy)pyrazol-1- yl]-2-[(4S)-2,2,4- trimethylpyrrolidin-1- yl]pyridine-3-carboxamide	[3]
Synonyms	Elexacaftor-13C-d3, VX-445- 13C,d3	[2][4]
Isotopic Enrichment	Minimum 99% ¹³ C, 98% ² H	[2]
Physical Appearance	White to off-white solid	[5]

Mechanism of Action: CFTR Correction

Elexacaftor is a CFTR corrector that functions by binding to the CFTR protein, facilitating its proper folding and trafficking to the cell surface.[6][7] In many individuals with cystic fibrosis, particularly those with the F508del mutation, the CFTR protein is misfolded and prematurely degraded, preventing it from reaching the cell membrane to function as a chloride channel. Elexacaftor, often in combination with another corrector, Tezacaftor, and a potentiator, Ivacaftor, helps to increase the quantity of functional CFTR protein at the cell surface.[6][8][9]





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Elexacaftor's role in correcting CFTR protein folding and trafficking.

Experimental Protocols Synthesis of Elexacaftor-13C,d3

The synthesis of Elexacaftor has been described through convergent approaches, involving the sequential coupling of three key fragments to a central dichloronicotinic acid core.[9] For the synthesis of **Elexacaftor-13C,d3**, isotopically labeled starting materials are incorporated into this synthetic scheme. Specifically, a pyrazole fragment is synthesized incorporating a ¹³C-labeled and deuterated methyl group. This labeled fragment is then carried through the subsequent coupling reactions to yield the final **Elexacaftor-13C,d3** molecule. While detailed, step-by-step proprietary synthesis protocols are not publicly available, the general synthetic strategy follows established organic chemistry principles.[9]

Bioanalytical Method for Quantification of Elexacaftor

A common and robust method for the quantification of Elexacaftor in biological samples (e.g., plasma) is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). **Elexacaftor-13C,d3** serves as an ideal internal standard in this assay.

- 1. Sample Preparation:
- A small aliquot of the biological sample (e.g., 50 μL of plasma) is used.[10]
- **Elexacaftor-13C,d3** (internal standard) is added to the sample.
- Proteins are precipitated and the drug is extracted using an organic solvent, such as methanol.[1][11]
- The sample is centrifuged, and the supernatant is collected for analysis.
- 2. LC-MS/MS Analysis:
- Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A reversed-phase C18 column is typically used to separate Elexacaftor and its

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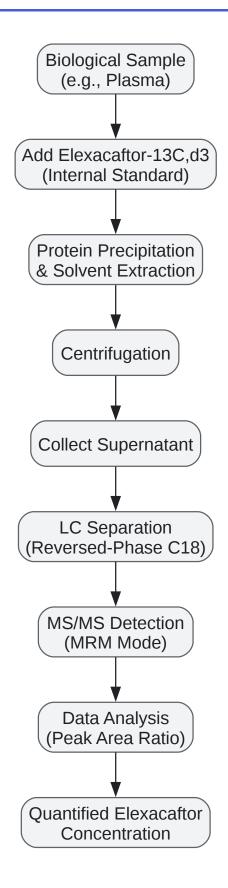
internal standard from other matrix components.[10] A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed.[5]

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem
mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode
to detect specific precursor-to-product ion transitions for both Elexacaftor and Elexacaftor13C,d3.[10] This provides high selectivity and sensitivity for quantification.

3. Data Analysis:

- The peak area ratio of Elexacaftor to Elexacaftor-13C,d3 is calculated.
- A calibration curve is constructed using known concentrations of Elexacaftor and a fixed concentration of the internal standard.
- The concentration of Elexacaftor in the unknown samples is determined by interpolating their peak area ratios against the calibration curve.





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Workflow for the bioanalysis of Elexacaftor using LC-MS/MS.



In Vitro Assay for CFTR Corrector Activity

The functional activity of Elexacaftor as a CFTR corrector can be assessed using a Forskolin-Induced Swelling (FIS) assay in patient-derived intestinal organoids.[8]

- 1. Organoid Culture:
- Intestinal organoids are cultured from patient-derived rectal biopsies.[4]
- Organoids are seeded in a 96-well plate.
- 2. Compound Treatment:
- Organoids are treated with Elexacaftor (and Tezacaftor, if assessing the combination) and incubated, typically overnight, to allow for CFTR correction.[8]
- 3. CFTR Function Measurement:
- The organoids are then stimulated with forskolin, an activator of CFTR.
- In the presence of functional CFTR channels, forskolin stimulation leads to fluid secretion into the organoid lumen, causing them to swell.
- The degree of swelling is quantified by imaging the organoids over time. The change in organoid area is a measure of CFTR function.[4]
- 4. Data Interpretation:
- An increase in forskolin-induced swelling in Elexacaftor-treated organoids compared to untreated controls indicates successful correction of CFTR function.

This in-depth technical guide provides foundational knowledge for the use of **Elexacaftor-13C,d3** in research and development. For specific applications, further optimization of the described protocols may be necessary.

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